2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol is a Schiff base derivative characterized by a phenolic core substituted with an ethoxy group at position 6 and a [(3-chloro-4-methylphenyl)amino]methyl moiety at position 2. Its synthesis involves condensation reactions between 3-ethoxy salicylaldehyde and 3-chloro-4-methylaniline, as reported in crystallographic studies . The compound exhibits notable biological activity, including antioxidant and antimicrobial properties, and has been investigated for its chemical reactivity and molecular interactions via Hirshfeld surface analysis and molecular docking .
Properties
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYHHGDTYEXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Condensation-Reduction Strategy
The most widely documented approach involves a two-step process: Schiff base formation followed by reductive amination .
Schiff Base Formation
The reaction begins with the condensation of 2-hydroxy-5-ethoxybenzaldehyde and 3-chloro-4-methylaniline in anhydrous ethanol under reflux conditions (78–80°C) for 5–8 hours. The aldehyde and amine react in a 1:1 molar ratio, catalyzed by trace acetic acid, to form the intermediate imine, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol .
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol (absolute) |
| Temperature | 78–80°C (reflux) |
| Molar Ratio | 1:1 (aldehyde:amine) |
| Catalyst | Acetic acid (0.1 eq) |
| Reaction Time | 5–8 hours |
The reaction progress is monitored via thin-layer chromatography (TLC), with the Schiff base exhibiting an Rf ≈ 0.65 in ethyl acetate/hexane (3:7).
Reductive Amination
The imine intermediate is reduced to the target amine using sodium borohydride (NaBH4) in methanol at 0–5°C. The reduction proceeds quantitatively over 2–3 hours, with the reaction quenched by slow addition of ice-cold water.
Optimized Reduction Conditions
| Parameter | Value/Range |
|---|---|
| Reducing Agent | NaBH4 (2.5 eq) |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Reaction Time | 2–3 hours |
Post-reduction, the crude product is extracted with dichloromethane (3 × 50 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.
Alternative Synthetic Pathways
Direct Alkylation Approach
A minority of studies employ Mannich-type reactions , where 2-ethoxy-6-hydroxybenzyl alcohol reacts with 3-chloro-4-methylaniline in the presence of formaldehyde (37% w/w) under acidic conditions. This one-pot method yields the target compound but suffers from lower regioselectivity (≈65% yield vs. 85% in the condensation-reduction route).
Mannich Reaction Parameters
| Component | Quantity |
|---|---|
| 2-Ethoxy-6-hydroxybenzyl alcohol | 1.0 eq |
| 3-Chloro-4-methylaniline | 1.2 eq |
| Formaldehyde | 1.5 eq |
| Catalyst | HCl (conc., 0.5 mL) |
| Solvent | Ethanol/water (4:1) |
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from hot ethanol, yielding colorless needles suitable for X-ray diffraction. Single-crystal analysis confirms the planar geometry of the aromatic rings and the anti-periplanar conformation of the ethoxy group relative to the hydroxyl group.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 14.76 Å |
| β Angle | 97.8° |
Spectroscopic Validation
- FTIR : Strong absorption at 3320 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N imine, Schiff base intermediate), and 1240 cm⁻¹ (C–O–C ethoxy). Post-reduction, the C=N peak disappears, replaced by C–N at 1280 cm⁻¹.
- 1H NMR (500 MHz, DMSO-d6): δ 9.45 (s, 1H, OH), 6.85–7.20 (m, 6H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.98 (s, 2H, CH2NH), 2.32 (s, 3H, Ar–CH3), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3).
Industrial-Scale Production Considerations
While laboratory syntheses prioritize purity, industrial methods optimize for cost and throughput:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Imine Hydrolysis | Anhydrous conditions, molecular sieves |
| Over-Reduction | Controlled NaBH4 addition at low temps |
| Regioisomeric Byproducts | Column chromatography (SiO2, ethyl acetate/hexane) |
Chemical Reactions Analysis
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Applications of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol
This compound, also known as 2-{[(3-Chloro-4-methylanilino)methyl]-6-ethoxyphenol} with the CAS number 1019516-47-2, is a chemical compound actively explored in various scientific disciplines. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.78 g/mol.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forms quinones or other oxidized derivatives.
- Reduction: Converts into amines or other reduced forms.
- Substitution: Undergoes electrophilic aromatic substitution, where chlorine or ethoxy groups are replaced by other substituents. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles.
Areas of Application
This compound has applications in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis and as a building block for complex molecules. Biochemical assays, enzyme interaction studies, and protein modifications also utilize this compound. Furthermore, it is being researched for potential therapeutic effects and interactions with biological targets, as well as in the development of new materials and chemical processes.
The compound's biological activity stems from its interactions with specific molecular targets, modulating enzyme activity and receptor functions, leading to various physiological effects.
Antimicrobial Properties
Research indicates that similar compounds exhibit antimicrobial activity against pathogens, inhibiting bacterial growth, especially in Gram-negative bacteria.
| Pathogen Tested | Inhibition Concentration (IC50) |
|---|---|
| E. coli | 25 µM |
| Staphylococcus aureus | 15 µM |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are important for mitigating oxidative stress linked to various diseases.
Case Studies
Case Study 1: Inhibition of Type III Secretion System (T3SS)
This compound inhibits the T3SS of enteropathogenic E. coli (EPEC) in a concentration-dependent manner, suggesting potential applications in treating infections caused by this pathogen. It reduces the secretion of virulence factors significantly at concentrations above 50 µM.
Case Study 2: Enzyme Interaction Studies
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
(E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol
- Structural Difference : The 3-chloro-4-methylphenyl group in the target compound is replaced with a 4-bromophenyl group.
- Tautomerism: Thermodynamic studies show that bromine substitution stabilizes the keto tautomer more effectively than chloro-methyl substitutions. The Gibbs free energy difference (ΔG) for enol-to-keto conversion in brominated analogues is lower (−3.2 kcal/mol) compared to non-brominated derivatives, indicating enhanced keto form stability .
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L)
- Structural Difference : The 3-chloro-4-methylphenyl group is replaced with a p-tolyl (4-methylphenyl) group.
- Synthesis : Synthesized via a 1:1 molar reaction of 3-ethoxy salicylaldehyde and p-toluidine, yielding 74% .
- Coordination Chemistry : EST-L forms transition metal complexes (e.g., Cu(II), Ni(II)), with IR spectra showing a 20–30 cm⁻¹ redshift in the azomethine (C=N) band upon metal coordination, indicating nitrogen-metal bonding .
- Biological Activity : EST-L exhibits moderate antibacterial activity (e.g., 12 mm inhibition zone against S. aureus), but its Cu(II) complex shows enhanced efficacy (18 mm), highlighting the role of metal coordination in antimicrobial potency .
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
- Structural Difference : The chloro and methyl groups on the phenyl ring are shifted to positions 3 and 2, respectively.
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol
- Structural Difference : The ethoxy group is replaced with methoxy, and the 3-chloro-4-methylphenyl group is substituted with 3-chlorobenzyl.
- Functional Impact : Methoxy substitution reduces steric bulk compared to ethoxy, possibly enhancing membrane permeability. The benzyl group may increase lipophilicity, influencing pharmacokinetic profiles .
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s azomethine (C=N) stretch at ~1660 cm⁻¹ is consistent with EST-L (1660 cm⁻¹) but differs from brominated analogues, where electron-withdrawing Br substituents increase C=N bond strength, shifting the band to ~1680 cm⁻¹ .
- UV-Vis Analysis : The target compound’s absorption maxima (λmax ~350 nm) align with EST-L (345 nm) but differ from β-ketoester derivatives (λmax ~380 nm), reflecting variations in conjugation and tautomeric states .
Biological Activity
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol, also known by its CAS number 1019516-47-2, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18ClNO2
- Molecular Weight : 291.78 g/mol
- IUPAC Name : 2-{[(3-chloro-4-methylanilino)methyl]-6-ethoxyphenol}
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity and receptor functions, which may lead to various physiological effects. The compound's structural features allow it to engage in:
- Hydrogen bonding with target proteins.
- Electrophilic aromatic substitution , which can modify the biochemical pathways in which these proteins are involved.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth, particularly in Gram-negative bacteria.
| Study Reference | Pathogen Tested | Inhibition Concentration (IC50) |
|---|---|---|
| E. coli | 25 µM | |
| Staphylococcus aureus | 15 µM |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.
Case Study 1: Inhibition of Type III Secretion System (T3SS)
A significant study investigated the role of this compound in inhibiting the T3SS of enteropathogenic E. coli (EPEC). The compound demonstrated a concentration-dependent inhibition of T3SS activity, suggesting potential applications in treating infections caused by this pathogen. The compound was found to reduce the secretion of virulence factors significantly at concentrations above 50 µM .
Case Study 2: Enzyme Interaction Studies
In another study focusing on enzyme interactions, the compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that at lower concentrations (10 µM), the compound could effectively inhibit enzyme activity without causing cytotoxic effects on human cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Schiff base condensation between 3-chloro-4-methylaniline and 2-ethoxy-6-hydroxybenzaldehyde under reflux in ethanol. Purity optimization involves recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via TLC and verifying purity via HPLC (C18 column, methanol/water mobile phase) are critical steps .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) provides definitive bond-length/angle data and intermolecular interactions (e.g., hydrogen bonding) .
- FTIR confirms functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹, C=N imine stretch at ~1600 cm⁻¹).
- NMR (¹H/¹³C) resolves aromatic proton environments and methyl/ethoxy group signals. For example, ethoxy protons appear as a quartet at δ ~3.8–4.2 ppm .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound, and what software/targets are recommended?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known binding to phenolic Schiff bases (e.g., tyrosinase, cyclooxygenase-2).
- Software : Use AutoDock Vina or Schrödinger Maestro for docking. Prepare the ligand (compound) by optimizing geometry at the B3LYP/6-31G(d) level in Gaussian.
- Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with known inhibitors and validate via MD simulations (NAMD/GROMACS) to assess stability .
Q. What experimental designs are suitable for analyzing environmental degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in a photoreactor, identifying byproducts via HRMS.
- Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202) and biodegradability via OECD 301B tests .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Standardize Assays : Use CLSI/M7-A9 guidelines for antimicrobial testing. Control variables: inoculum size (1.5 × 10⁸ CFU/mL), solvent (DMSO ≤1% v/v).
- Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate FIC indices.
- Mechanistic Validation : Perform time-kill assays and membrane permeability tests (propidium iodide uptake) to confirm mode of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
